molecular formula C25H17BrO B8201939 3-Bromo-9,9-diphenyl-9H-xanthene

3-Bromo-9,9-diphenyl-9H-xanthene

Cat. No.: B8201939
M. Wt: 413.3 g/mol
InChI Key: YCZHFPAAEFAUCT-UHFFFAOYSA-N
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Description

3-Bromo-9,9-diphenyl-9H-xanthene is a heterocyclic aromatic compound with the molecular formula C25H17BrO. It is a derivative of xanthene, characterized by the presence of a bromine atom at the 3-position and two phenyl groups at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9,9-diphenyl-9H-xanthene typically involves the bromination of 9,9-diphenylxanthene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the xanthene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9,9-diphenyl-9H-xanthene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding xanthone derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield 9,9-diphenylxanthene.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-9,9-diphenyl-9H-xanthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-9,9-diphenyl-9H-xanthene is primarily based on its ability to interact with various molecular targets. The bromine atom and phenyl groups contribute to its reactivity and binding affinity with biological molecules. The compound can modulate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-9,9-diphenyl-9H-xanthene
  • 3-Bromo-9,9-dimethyl-9H-xanthene
  • 2-Chloro-9,9-diphenyl-9H-xanthene

Uniqueness

3-Bromo-9,9-diphenyl-9H-xanthene is unique due to the specific positioning of the bromine atom and the presence of two phenyl groups. This structural arrangement imparts distinct chemical properties and reactivity compared to other xanthene derivatives.

Properties

IUPAC Name

3-bromo-9,9-diphenylxanthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrO/c26-20-15-16-22-24(17-20)27-23-14-8-7-13-21(23)25(22,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZHFPAAEFAUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)OC4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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